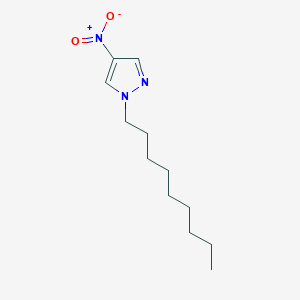![molecular formula C13H16ClF3N2 B6362393 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240573-35-6](/img/structure/B6362393.png)
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For example, the molecular formula of a similar compound, 1-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea, is C8H6ClF3N2S .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the average mass of a similar compound, 1-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea, is 254.660 Da .科学的研究の応用
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine has been studied for its potential applications in a variety of scientific fields. In synthetic organic chemistry, this compound has been used as a reagent in the synthesis of a variety of organic compounds. In medicinal chemistry, this compound has been studied for its potential applications as a drug candidate and as a ligand for drug delivery. In materials science, this compound has been studied for its potential applications as a polymerization catalyst and a precursor for the synthesis of nanomaterials.
作用機序
Target of Action
A related compound, a derivative of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp), has been studied for its analgesic properties . It’s possible that this compound may also interact with similar targets involved in pain perception and relief.
Mode of Action
It’s worth noting that tfmp derivatives have been shown to have potent analgesic efficacy, suggesting they may interact with their targets to modulate pain signaling pathways .
Biochemical Pathways
Given the analgesic properties of related compounds, it’s plausible that this compound may influence pathways related to pain perception and inflammation .
Result of Action
Tfmp derivatives have been shown to have potent analgesic effects, suggesting that this compound may also have similar effects .
実験室実験の利点と制限
The advantages of using 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine in laboratory experiments include its low melting point, low volatility, and its ability to act as a Lewis acid and proton donor. The limitations of using this compound in laboratory experiments include its limited solubility in organic solvents and its potential to react with other compounds.
将来の方向性
For research on 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine include further studies on its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further studies are needed to explore the potential of this compound as a drug candidate and as a ligand for drug delivery.
合成法
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine can be synthesized by a variety of methods. The most common method is the reaction of 4-chloro-3-trifluoromethylphenylmethyl chloride with 2-methylpiperazine in an aqueous medium. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as triethylamine. Other methods of synthesis include the reaction of 4-chloro-3-trifluoromethylphenylmethyl chloride with 2-methylpiperazine in an organic solvent, such as dichloromethane, and the reaction of 4-chloro-3-trifluoromethylphenylmethyl chloride with an amine, such as 2-methylpiperazine, in the presence of a base.
特性
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2/c1-9-7-18-4-5-19(9)8-10-2-3-12(14)11(6-10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXPEKBHCIVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)
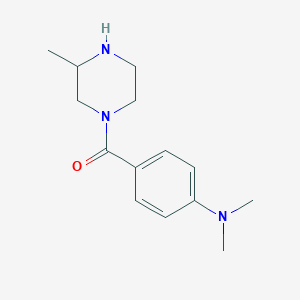
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
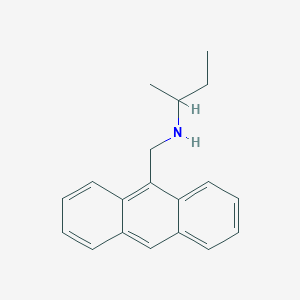
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)
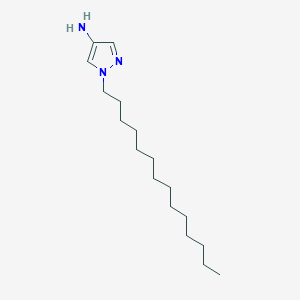
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
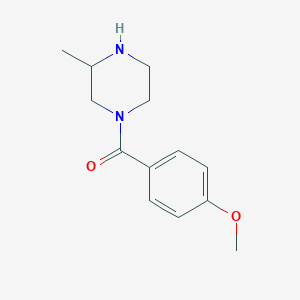
![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)
![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)
